molecular formula C10H15NO2 B147290 (s)-2-Amino-3-benzyloxy-1-propanol CAS No. 58577-88-1

(s)-2-Amino-3-benzyloxy-1-propanol

Cat. No. B147290
CAS RN: 58577-88-1
M. Wt: 181.23 g/mol
InChI Key: ZJUOMDNENVWMPL-JTQLQIEISA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity with other substances.


Scientific Research Applications

  • Synthesis of Novel Compounds : Research has shown the use of (S)-2-Amino-3-benzyloxy-1-propanol in the synthesis of new chemical compounds. For instance, it has been used in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol and its derivatives, which have potential applications in various chemical reactions (Suami et al., 1956).

  • Cardioselective Beta-Blockers : This compound has been involved in the creation of cardioselective beta-adrenergic blocking agents, which are significant in treating cardiovascular diseases (Hoefle et al., 1975).

  • Antimicrobial Activities : The synthesis of new compounds from (S)-2-Amino-3-benzyloxy-1-propanol and their evaluation for antimicrobial activities illustrates its potential in developing new antibacterial and antifungal agents (Pund et al., 2020).

  • Catalysis and Ligand Design : It has been used in the design of amino alcohol ligands for catalysis, demonstrating its role in enhancing chemical reactions, such as the enantioselective addition of diethylzinc to aldehydes (Jimeno et al., 2003).

  • Protection Strategies in Organic Synthesis : The compound has been used in developing new protecting strategies for hydroxyl and amino functionalities in synthetic chemistry, highlighting its role in complex organic syntheses (Ramesh et al., 2005).

  • Pharmaceutical Chemistry and Drug Development : Its role in synthesizing potential antidepressant agents and other pharmacologically active compounds indicates its importance in drug discovery and development (Clark et al., 1979).

  • Materials Science : (S)-2-Amino-3-benzyloxy-1-propanol has been used in the functional modification of hydrogels, demonstrating its application in materials science and potential use in medical devices or drug delivery systems (Aly et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and procedures for handling spills or exposure.


Future Directions

This could involve potential applications or uses for the compound, areas for further research, or ways to improve the synthesis or handling of the compound.


For a specific compound like “(s)-2-Amino-3-benzyloxy-1-propanol”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have access to a university or institutional library, they may be able to help you access the necessary resources. Alternatively, databases like PubMed for biological compounds, or the American Chemical Society publications for chemical compounds, may be useful. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270357
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Amino-3-benzyloxy-1-propanol

CAS RN

58577-88-1
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58577-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Amino-3-(phenylmethoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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